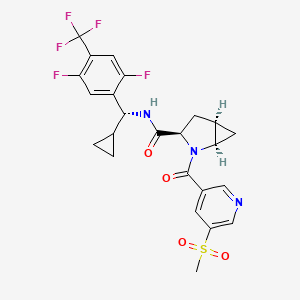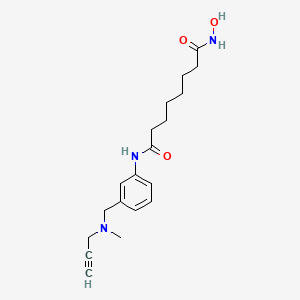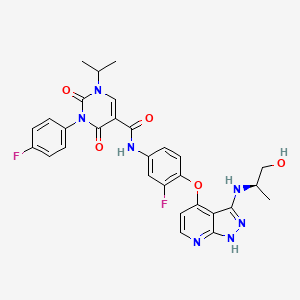
TAM&Met-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAM&Met-IN-1 is a potent inhibitor of TAM and c-Met kinases, specifically targeting AXL, MER, and TYRO3 with IC50 values of 6.1 nM, 13.2 nM, and 21.6 nM, respectively . This compound is primarily used in anticancer studies due to its ability to inhibit these kinases, which play crucial roles in cancer cell survival, proliferation, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Coupling reactions: Use of coupling agents to attach different moieties to the core structure.
Industrial Production Methods
Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
TAM&Met-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
TAM&Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mechanism of Action
TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
PF-07265807: Another dual inhibitor of AXL and MER, exhibiting anti-tumor effects and enhancing dendritic cell function.
Amivantamab: A bispecific antibody targeting EGFR and c-Met, used in the treatment of non-small cell lung cancer.
Uniqueness
TAM&Met-IN-1 is unique due to its high potency and selectivity for AXL, MER, and TYRO3 kinases. This specificity makes it a valuable tool in cancer research, allowing for targeted inhibition of these kinases with minimal off-target effects .
Properties
Molecular Formula |
C29H27F2N7O5 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1 |
InChI Key |
ILVXQVHFMCJXTE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
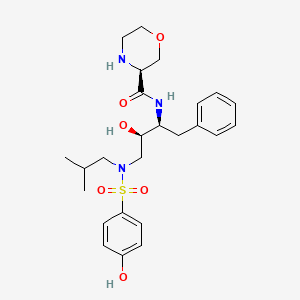
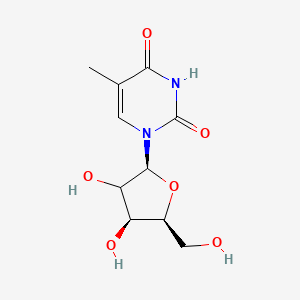
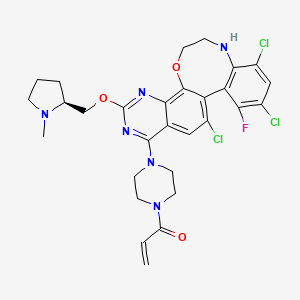
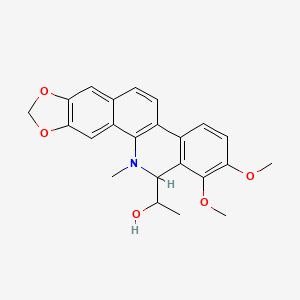
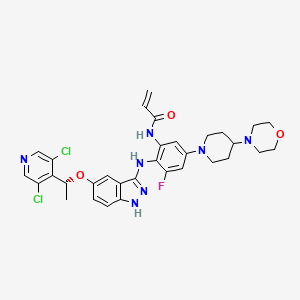
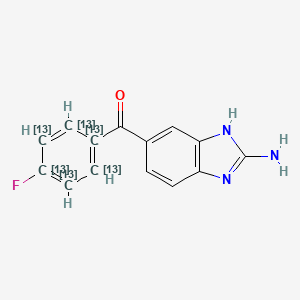
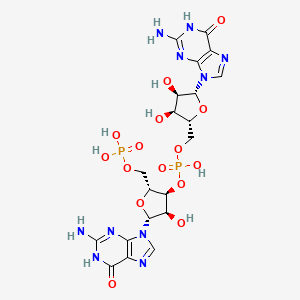
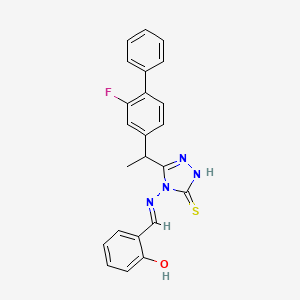
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)


